molecular formula C15H16O3 B7725999 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid

Cat. No.: B7725999
M. Wt: 244.28 g/mol
InChI Key: AMAIBZFFHTURTF-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a hydroxy-cyclohexylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid typically involves the reaction of a benzoic acid derivative with a hydroxy-cyclohexylethynyl precursor. The reaction conditions often require the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hydroxy-cyclohexylethynyl group under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is unique due to its combination of a hydroxy-cyclohexylethynyl group with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 3-(1-Hydroxy-cyclohexylethynyl)benzoic acid
  • Molecular Formula : C_{15}H_{14}O_3
  • Molecular Weight : 242.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses to external stimuli.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Antioxidant Effects

The compound has also demonstrated antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it has been shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through the activation of intrinsic apoptotic pathways.

Data Table: Biological Activities Summary

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduction in cytokine production
AntioxidantNeutralization of free radicals
Cytotoxicity against HeLa and MCF-7 cellsInduction of apoptosis

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages were assessed. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects on various cancer cell lines found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V binding, confirming the induction of apoptosis.

Properties

IUPAC Name

3-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14(17)13-6-4-5-12(11-13)7-10-15(18)8-2-1-3-9-15/h4-6,11,18H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAIBZFFHTURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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